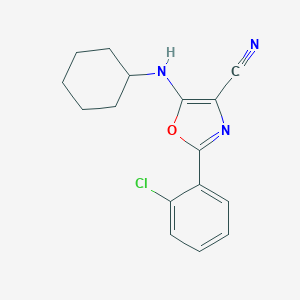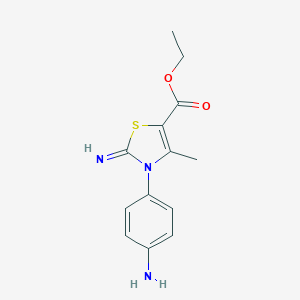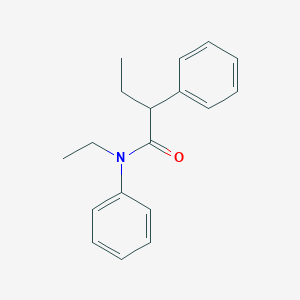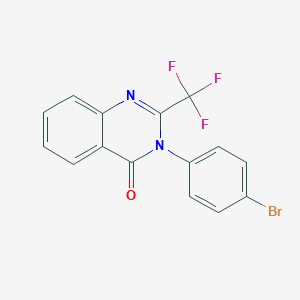
N,N-dibutyl-N-(3-chlorophenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibutyl-N-(3-chlorophenyl)amine is a chemical compound that belongs to the family of tertiary amines. It is commonly used as a reagent in organic synthesis and is also known for its potential as a therapeutic agent. In
Mecanismo De Acción
The mechanism of action of N,N-dibutyl-N-(3-chlorophenyl)amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cholinesterase and tyrosinase. This inhibition can lead to a decrease in the production of certain neurotransmitters and melanin, respectively, which can have therapeutic effects.
Biochemical and Physiological Effects:
N,N-dibutyl-N-(3-chlorophenyl)amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to decrease the production of melanin, which could be useful in the treatment of hyperpigmentation disorders. Additionally, it has been shown to inhibit the activity of cholinesterase, which could be useful in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-dibutyl-N-(3-chlorophenyl)amine in lab experiments is its high yield synthesis method. Additionally, it exhibits a wide range of biological activities, making it useful for studying various biological processes. However, one limitation is its potential toxicity, which could make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N,N-dibutyl-N-(3-chlorophenyl)amine. One direction is to further study its potential as a therapeutic agent, particularly in the treatment of Alzheimer's disease. Another direction is to investigate its potential as a cholinesterase inhibitor in other neurological disorders. Additionally, further research could be done to explore its potential as an antitumor agent and its mechanism of action in inhibiting cancer cell growth.
Métodos De Síntesis
The synthesis of N,N-dibutyl-N-(3-chlorophenyl)amine involves the reaction of 3-chloroaniline with dibutylamine in the presence of a catalyst. The reaction takes place at elevated temperatures and produces the desired product in high yield. The purity of the product can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
N,N-dibutyl-N-(3-chlorophenyl)amine has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. It has also been investigated for its potential as a cholinesterase inhibitor, which could make it useful in the treatment of Alzheimer's disease.
Propiedades
Nombre del producto |
N,N-dibutyl-N-(3-chlorophenyl)amine |
|---|---|
Fórmula molecular |
C14H22ClN |
Peso molecular |
239.78 g/mol |
Nombre IUPAC |
N,N-dibutyl-3-chloroaniline |
InChI |
InChI=1S/C14H22ClN/c1-3-5-10-16(11-6-4-2)14-9-7-8-13(15)12-14/h7-9,12H,3-6,10-11H2,1-2H3 |
Clave InChI |
QRDJTBINXZRGLG-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC(=CC=C1)Cl |
SMILES canónico |
CCCCN(CCCC)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)

![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)

![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)
![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)


![N-[2-(diethylamino)-2-oxoethyl]benzamide](/img/structure/B262415.png)

![2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B262419.png)
